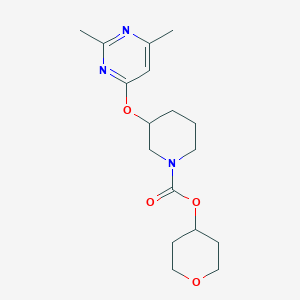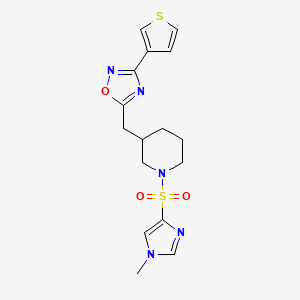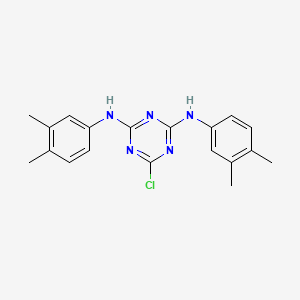
tetrahydro-2H-pyran-4-yl 3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tetrahydro-2H-pyran-4-yl 3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H25N3O4 and its molecular weight is 335.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Orthogonal Protection Strategy for Synthesis
An orthogonal protection strategy was developed for the synthesis of 2-substituted piperazines, demonstrating the utility of tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones as scaffolds for preparing a variety of substituted piperazines. This strategy highlights the significance of functionalized piperazines in drug discovery and organic synthesis (Clark & Elbaum, 2007).
Novel Substituted Pyrimidines Synthesis
Research on the synthesis of 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines demonstrates the potential for creating new compounds with potential pharmacological applications. This work underscores the versatility of piperidine derivatives in constructing complex heterocyclic structures (Paronikyan et al., 2016).
Anticancer and Photophysical Properties
The synthesis and evaluation of 2-Oxo-2H-chromenylpyrazolecarboxylates for anticancer activity against various human cancer cell lines, alongside their photophysical properties, highlight the therapeutic potential of compounds featuring piperidine and pyran moieties. This indicates the broad applicability of such compounds in medicinal chemistry and drug development (Kumar et al., 2013).
Solid Form Selection in Drug Development
The solid form selection for a zwitterionic pharmaceutical compound illustrates the importance of understanding and controlling the physical form of drug substances. This research emphasizes the role of tetrahydro-2H-pyran derivatives in optimizing the stability and manufacturability of pharmaceuticals (Kojima et al., 2008).
Insecticidal and Antibacterial Potential
Studies on the synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial activity showcase the potential of piperidine and pyrimidine derivatives in developing new agrochemical and antimicrobial agents (Deohate & Palaspagar, 2020).
properties
IUPAC Name |
oxan-4-yl 3-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-12-10-16(19-13(2)18-12)23-15-4-3-7-20(11-15)17(21)24-14-5-8-22-9-6-14/h10,14-15H,3-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLPMXNYHNNEOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-carbamoyl-2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2732691.png)
![1-[(2-Chloro-2-phenylethyl)sulphonyl]-4-(trifluoromethyl)benzene](/img/structure/B2732692.png)

![8-(4-methoxyphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2732700.png)



![3-bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2732706.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2732708.png)
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2732710.png)
![benzo[d]thiazol-2-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2732711.png)

